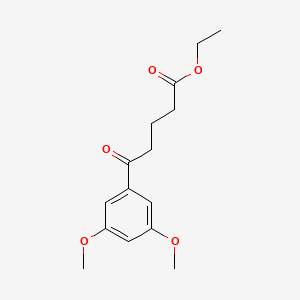

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

Description

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (CAS: 898758-62-8) is a key intermediate in pharmaceutical synthesis, notably in the production of AZD 4547, a potent FGFR inhibitor . Its molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.32 g/mol. The compound features a 3,5-dimethoxyphenyl group attached to a 5-oxovalerate backbone, which contributes to its reactivity in aldol condensation and nucleophilic substitution reactions .

Properties

IUPAC Name |

ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-14(16)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAOPAUYAQKJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645828 | |

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-62-8 | |

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Reagents

- 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxyphenyl derivatives as the aromatic precursor

- Ethyl pentanoate or ethyl valerate derivatives as the ester backbone

- Magnesium (for Grignard reagent formation)

- Tetrahydrofuran (THF) as solvent

- Acid catalysts such as sulfuric acid for esterification

- Optional Lewis acids (e.g., aluminum chloride) for Friedel-Crafts acylation if applicable

Stepwise Synthesis Procedure

Step 1: Formation of the Grignard Reagent

- Magnesium is reacted with 3,5-dimethoxyphenyl bromide or iodide in anhydrous tetrahydrofuran at low temperature (around -40 °C) to form the corresponding Grignard reagent.

- This organomagnesium intermediate is crucial for subsequent carbon-carbon bond formation.

Step 2: Nucleophilic Addition to Ethyl 5-oxovalerate

- The Grignard reagent is added to ethyl 5-oxovalerate or a related ketoester under controlled temperature (-40 °C) to form a tertiary alcohol intermediate.

- The reaction time is typically around 1.5 hours to ensure complete conversion.

Step 3: Acid-Catalyzed Esterification and Rearrangement

- The reaction mixture is treated with sulfuric acid and refluxed for approximately 7 hours.

- This step facilitates the formation of the ethyl ester and the ketone functionality at the 5-position of the valerate chain.

- The acidic conditions also help in the removal of protecting groups if any and promote the final product formation.

Purification

- The crude product is purified by standard organic chemistry techniques such as extraction, washing, and recrystallization.

- Chromatographic methods (e.g., column chromatography) may be employed to achieve high purity.

Comparative Data Table of Related Compounds’ Preparation

Research Findings and Notes

- The Grignard reaction at low temperature (-40 °C) is critical to control the reactivity and avoid side reactions, especially with sensitive methoxy substituents on the aromatic ring.

- Sulfuric acid reflux ensures complete esterification and ketone formation, but reaction time and acid concentration must be optimized to prevent decomposition.

- The presence of two methoxy groups at the 3 and 5 positions on the phenyl ring influences the electronic properties, potentially affecting reaction rates and yields compared to mono-substituted analogs.

- Industrial methods for related compounds suggest that continuous flow reactors and automated systems can improve yield and purity, which could be adapted for this compound’s synthesis.

- Purification techniques must consider the compound’s polarity and stability; chromatographic methods are often necessary for high-purity research-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid.

Reduction: 5-(3,5-dimethoxyphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s analogs differ primarily in substituent groups (e.g., fluorine vs. methoxy) and their positions on the phenyl ring. These variations influence electronic properties, steric effects, and applications.

Table 1: Key Structural and Functional Comparisons

*Calculated based on substituent replacement (methoxy → fluorine).

Biological Activity

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic ring with two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 292.33 g/mol. The ester functionality allows for hydrolysis, leading to the release of the active valeric acid derivative, which can participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance the compound's binding affinity to these targets, potentially modulating enzyme activity and influencing metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation: It could interact with receptors that regulate various physiological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study on Antioxidant Activity

A comparative study evaluated the antioxidant potential of this compound against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various derivatives of 5-oxovalerates, this compound showed promising results against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating moderate antibacterial activity .

Data Table: Biological Activities of this compound

| Activity | Tested Against | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Antimicrobial | MRSA | MIC = 50 µg/mL |

| Anti-inflammatory | In vitro assays | Significant reduction noted |

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized via Claisen condensation or propargylation reactions. For example, homopropargyl alcohols have been used as intermediates in analogous syntheses, where 1,3-dilithiopropyne facilitates alkynylation of carbonyl groups . Optimization involves:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve yield in cross-coupling steps .

- Temperature control : Reactions are often conducted at −78°C to room temperature to prevent side reactions .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reactivity in lithiation steps .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethoxyphenyl (δ 3.8–3.9 ppm for methoxy groups) and ester carbonyl (δ 170–175 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic and ester groups . Structural data are deposited in the CCDC (reference: 1901024) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 308.1263 for C₁₅H₁₈O₅) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into:

- Electron distribution : The dimethoxyphenyl group exhibits electron-donating effects, stabilizing the carbonyl group via resonance .

- Transition-state analysis : Calculations predict activation energies for ester hydrolysis or nucleophilic attacks, aiding mechanistic studies .

- Spectroscopic correlations : Simulated IR spectra match experimental data (e.g., C=O stretch at ~1740 cm⁻¹) .

Q. How can discrepancies in crystallographic bond lengths/angles be reconciled across studies?

Methodological Answer: Variations in bond lengths (e.g., C–O bonds ranging from 1.21–1.43 Å) arise from:

Q. What strategies resolve contradictions in biological activity data for dimethoxyphenyl derivatives?

Methodological Answer:

- Dose-response assays : Test compound purity (HPLC ≥98%) and confirm activity via IC₅₀ values in enzyme inhibition studies .

- Structural analogs : Compare with derivatives like 5-(2,6-dimethoxyphenyl)isoxazolemethanol to isolate substituent effects .

- Meta-analysis : Use databases (e.g., ECHA, PubChem) to aggregate bioactivity data and identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.